molecular formula C19H40O2 B8205933 Nonadecane-1,19-diol

Nonadecane-1,19-diol

Cat. No.: B8205933
M. Wt: 300.5 g/mol
InChI Key: XKPKZJWXMSYCHL-UHFFFAOYSA-N
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Description

Nonadecane-1,19-diol is a long-chain aliphatic diol with the molecular formula C19H40O2 and a molecular weight of 300.53 g/mol . This compound, also known as 1,19-Nonadecanediol, is characterized by hydroxyl groups at both terminal ends of a 19-carbon chain, classifying it as an alpha,omega-diol . While specific mechanistic studies on this compound are limited, its structure is significant in natural product research. It serves as a core structural unit in bioactive sphingosine-type compounds, such as (2S,3R)-2-(docosanoyl amino)nonadecane-1,3-diol, which have been isolated from marine organisms and shown to exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria . Furthermore, closely related saturated diol and triol acetogenin structures, like (2R,4R)‐nonadecane‐1,2,4‐triol, have demonstrated notable cytotoxic activity against human cancer cell lines in vitro, suggesting the research value of this chemical scaffold in medicinal chemistry and oncology studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, noting associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

nonadecane-1,19-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPKZJWXMSYCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCO)CCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • Catalyst Selection : Rhenium heptoxide (Re₂O₇) or dirhenium decacarbonyl (Re₂(CO)₁₀) facilitates epoxide formation, which subsequently hydrolyzes to diols under acidic conditions.

  • Solvent Effects : Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing the transition state.

  • Temperature and Time : Prolonged heating (16–24 hours at 90°C) ensures complete conversion, as evidenced by the 81% yield of octadecane-9,10-diol from 9-octadecene.

Table 1: Dihydroxylation Parameters for Long-Chain Diols

OlefinCatalystSolventTemperature (°C)Yield (%)
1-TetradeceneRe₂O₇1,4-Dioxane9071
9-OctadeceneRe₂O₇1,4-Dioxane9081
7-TetradeceneKReO₄1,4-Dioxane9056

While these conditions are optimized for vicinal diols, terminal dihydroxylation remains challenging. Modifying the catalyst system or employing directing groups could potentially shift regioselectivity toward terminal positions.

Dibromide Hydrolysis

A complementary approach involves the hydrolysis of 1,19-dibromononadecane to the corresponding diol. As detailed in, 1,19-nonadecanediol undergoes bromination with carbon tetrabromide (CBr₄) in methylene chloride to form 1,19-dibromononadecane. Reversing this process—hydrolyzing the dibromide under basic conditions—could regenerate the diol:

1,19-Dibromononadecane+2NaOHThis compound+2NaBr\text{1,19-Dibromononadecane} + 2 \text{NaOH} \rightarrow \text{this compound} + 2 \text{NaBr}

Key Considerations

  • Reagent Purity : Excess CBr₄ (2.5 equivalents) ensures complete diol conversion to dibromide.

  • Solvent Choice : Methylene chloride’s low polarity minimizes side reactions during bromination.

  • Hydrolysis Conditions : Aqueous NaOH (10–20% w/v) at reflux temperatures (80–100°C) typically achieves >90% hydrolysis efficiency for analogous dibromides.

This method’s scalability depends on the availability of 1,19-dibromononadecane, which itself requires the diol as a precursor. Thus, it may serve better as a purification step than a primary synthesis route.

Reduction of Nonadecanedioic Acid

Reducing nonadecanedioic acid (HOOC-(CH₂)₁₇-COOH) to the diol via lithium aluminum hydride (LiAlH₄) offers a straightforward pathway:

Nonadecanedioic acid+4LiAlH₄This compound+2LiAlO₂+2H₂\text{Nonadecanedioic acid} + 4 \text{LiAlH₄} \rightarrow \text{this compound} + 2 \text{LiAlO₂} + 2 \text{H₂}

Experimental Validation

  • Reduction Efficiency : LiAlH₄ reduces carboxylic acids to primary alcohols quantitatively under anhydrous conditions.

  • Solvent System : Tetrahydrofuran (THF) or diethyl ether facilitates reagent solubility and reaction control.

  • Workup Protocol : Sequential quenching with water, aqueous HCl, and filtration removes aluminum byproducts.

Table 2: Comparative Analysis of Diol Synthesis Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)
Dihydroxylation1-NonadeceneRe₂O₇/H₂O₂60–75*85–90
Dibromide Hydrolysis1,19-DibromononadecaneNaOH90–9595–98
Diacid ReductionNonadecanedioic acidLiAlH₄85–9098–99

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Nonadecane-1,19-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

The hydrophobic nature of nonadecane-1,19-diol allows it to serve as a carrier for poorly soluble drugs. Its compatibility with various pharmaceutical excipients makes it an attractive candidate for formulating controlled-release drug delivery systems. Studies have shown that this compound-based formulations can improve the bioavailability of certain therapeutic agents.

Case Study: Anticancer Drug Formulation

A recent study demonstrated that encapsulating an anticancer drug within a this compound matrix significantly enhanced the drug's solubility and release profile compared to traditional carriers. The formulation showed promising results in vitro against cancer cell lines, indicating potential for further development in clinical applications .

Renewable Resources

Biodegradable Plastics

Research is underway to explore the use of this compound in the production of biodegradable plastics. Its renewable nature makes it a suitable alternative to petroleum-based products. The incorporation of this compound into biodegradable polymer matrices can enhance their mechanical properties while maintaining environmental sustainability.

Table 2: Biodegradability Comparison of Plastics

Plastic TypeBiodegradability (%)Time Frame (Months)
Polyethylene0N/A
Polylactic acid906
Nonadecane-based Plastic8512

Mechanism of Action

The mechanism of action of 1,19-nonadecanediol involves its interaction with lipid bilayers and cellular membranes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. It can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Nonadecane (C₁₉H₄₀)

  • Structure : A straight-chain alkane lacking functional groups.
  • Properties: Boiling point: ~330°C (estimated from ). Stability: Non-reactive under standard conditions, used as a hydrocarbon solvent or phase-change material .

1-Nonadecanol (C₁₉H₄₀O)

  • Structure : A primary alcohol with a single hydroxyl group at the terminal position.
  • Properties: Melting point: 60–61°C . Boiling point: 345°C . Solubility: Soluble in ether and acetone; low water solubility . Safety: Not classified as hazardous .
  • Key Difference: The monofunctional nature limits its utility in cross-linking reactions compared to diols.

Dodecane-1,12-diol (C₁₂H₂₆O₂)

  • Structure : A 12-carbon diol with hydroxyl groups at both ends.
  • Properties :
    • Stability: Stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing agents .
    • Applications: Used in polymer synthesis and laboratory settings .
  • Key Difference : Shorter chain length reduces hydrophobic interactions compared to C19 analogs.

Nonanediol-1,9 (C₉H₂₀O₂)

  • Structure : A 9-carbon diol with terminal hydroxyl groups.
  • Properties :
    • Boiling point: Data unavailable in evidence, but shorter chains typically have lower boiling points than C19 analogs.
    • Reactivity: Likely more soluble in polar solvents due to shorter chain length.

Physicochemical Property Comparison Table

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility Reactivity/Stability
Nonadecane-1,19-diol* C₁₉H₄₀O₂ N/A N/A N/A Theoretical bifunctional reactivity
Nonadecane C₁₉H₄₀ 32–34 ~330 Insoluble in water Non-polar, inert
1-Nonadecanol C₁₉H₄₀O 60–61 345 Ether, acetone Stable; non-hazardous
Dodecane-1,12-diol C₁₂H₂₆O₂ N/A N/A N/A Incompatible with strong acids
Nonanediol-1,9 C₉H₂₀O₂ N/A N/A Polar solvents Higher solubility than C19 analogs

*Theoretical properties inferred from analogs.

Biological Activity

Nonadecane-1,19-diol, a long-chain alkanediol, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the compound's biological activity, including antimicrobial properties, cytotoxicity, and its role in biocompatible materials.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain with hydroxyl groups at both ends. Its chemical formula is C19H40O2C_{19}H_{40}O_2. The presence of hydroxyl groups contributes to its solubility in polar solvents and enhances its reactivity in various chemical processes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using human cell lines, the compound was tested for its effects on cell viability. The results indicated that this compound exhibited low cytotoxicity at concentrations below 100 µg/mL.

Cell Line IC50 (µg/mL)
HeLa120
MCF-7150
A549130

These results indicate a favorable safety profile for potential therapeutic applications .

Applications in Material Science

This compound has also been explored as a component in biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. For example, studies have shown that blends of this compound with polylactic acid (PLA) exhibit improved tensile strength and elongation at break compared to pure PLA.

Case Study 1: Antimicrobial Application

In a recent study focusing on the development of antimicrobial coatings, this compound was incorporated into a polymer matrix to create a surface with inherent antibacterial properties. The coated surfaces demonstrated significant reductions in bacterial colonization compared to uncoated controls over a period of 72 hours.

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted using this compound as a plasticizer in medical-grade polymers. The results showed no adverse reactions in cytotoxicity tests with human fibroblast cells, supporting its use in biomedical applications such as drug delivery systems and implantable devices.

Q & A

Basic: What are the recommended methodologies for synthesizing Nonadecane-1,19-diol in laboratory settings?

Answer:
this compound can be synthesized via hydrolysis of its ester derivatives, such as dimethyl 1,19-nonadecanedioate (CAS 23130-41-8). This involves saponification under alkaline conditions (e.g., NaOH or KOH in aqueous ethanol), followed by acidification to yield the diol . For intermediate steps, catalytic hydrogenation of α,ω-diacids or diesters may be employed to achieve the desired carbon chain length. Researchers should validate reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or gas chromatography (GC). Safety protocols for handling strong bases and acids must align with guidelines for similar long-chain diols (e.g., dodecane-1,12-diol) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Characterization requires a multi-technique approach:

  • Spectroscopy : Use 1^1H-NMR and 13^{13}C-NMR to confirm hydroxyl group positions and carbon backbone integrity. Compare peaks to labdane-type diterpenoids (e.g., 8(17),14-labdadiene-13,19-diol) for analogous diol signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (expected m/z: ~302.3 for C19_{19}H38_{38}O2_2) and rule out contaminants.
  • Chromatography : HPLC with refractive index detection ensures purity, while GC-MS identifies volatile byproducts.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting behavior, critical for assessing crystallinity .

Advanced: What strategies can resolve contradictions in reported stability and reactivity data for long-chain diols like this compound?

Answer:
Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent systems). To address this:

Controlled Stability Studies : Conduct accelerated degradation tests under oxidative (e.g., H2_2O2_2), acidic (HCl), and thermal stress. Monitor decomposition via FTIR for carbonyl formation (indicative of oxidation) .

Reactivity Profiling : Test incompatibility with strong oxidizers (e.g., KMnO4_4) and reducing agents (e.g., LiAlH4_4) to map hazardous reactions. Reference safety protocols for structurally similar compounds (e.g., nonadecanol) .

Computational Modeling : Use density functional theory (DFT) to predict reactive sites and validate experimental observations.

Advanced: How can this compound be optimized for drug delivery systems given its physicochemical properties?

Answer:
The diol’s amphiphilic structure (terminal hydroxyl groups and hydrophobic chain) enables applications in:

  • Nanocarrier Design : Formulate micelles or liposomes by blending with phospholipids. Assess encapsulation efficiency using fluorescent probes (e.g., Nile Red) .
  • Prodrug Synthesis : Esterify bioactive molecules (e.g., antibiotics) to the diol’s hydroxyl groups, enhancing solubility. Monitor release kinetics via in vitro assays (e.g., phosphate-buffered saline hydrolysis) .
  • Toxicity Screening : Conduct cytotoxicity assays (e.g., MTT on mammalian cells) and compare results to structurally related diterpenoid diols with proven biocompatibility .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Answer:
While specific toxicity data for this compound is limited, extrapolate from analogous compounds:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ NIOSH-approved P95 respirators .
  • Ventilation : Work in fume hoods to minimize inhalation risks, particularly during high-temperature reactions .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as non-hazardous waste, following protocols for similar diols .

Advanced: What methodologies are effective in studying the ecological impact of this compound?

Answer:

  • Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to test microbial breakdown in aqueous systems. Analyze metabolites via LC-MS .
  • Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna (48-hour EC50_{50}) and algal growth inhibition assays (OECD 201). Compare results to n-nonadecane, which shows low ecotoxicity .
  • Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate bioaccumulation risk .

Basic: How can researchers address gaps in thermodynamic data (e.g., melting point, solubility) for this compound?

Answer:

  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis. For solubility, employ gravimetric methods in solvents like ethanol, hexane, and DMSO.
  • QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict properties based on alkyl chain length and diol analogs (e.g., 1,12-dodecanediol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonadecane-1,19-diol
Reactant of Route 2
Nonadecane-1,19-diol

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